molecular formula C13H12F6N2O4 B6077199 METHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE

METHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE

Cat. No.: B6077199
M. Wt: 374.24 g/mol
InChI Key: HECBNSNERYSGAL-UHFFFAOYSA-N
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Description

METHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE is a synthetic organic compound characterized by the presence of multiple fluorine atoms, which impart unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the trifluoromethylated intermediate:

    Amidation reaction: The intermediate is then subjected to an amidation reaction with acetamide under controlled conditions to form the acetylamino group.

    Coupling with the phenylamine derivative: The final step involves coupling the intermediate with a phenylamine derivative containing a trifluoromethoxy group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups, often using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium thiolate in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

METHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors involved in various diseases.

    Material Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific electronic and optical properties.

    Biological Studies: It is used as a probe to study biochemical pathways and interactions due to its distinctive chemical properties.

Mechanism of Action

The mechanism of action of METHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity by forming strong interactions with the target sites. This can modulate the activity of the target, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE is unique due to its combination of trifluoromethyl and trifluoromethoxy groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability, lipophilicity, and specific electronic characteristics.

Properties

IUPAC Name

methyl 2-acetamido-3,3,3-trifluoro-2-[4-(trifluoromethoxy)anilino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F6N2O4/c1-7(22)20-11(10(23)24-2,12(14,15)16)21-8-3-5-9(6-4-8)25-13(17,18)19/h3-6,21H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECBNSNERYSGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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